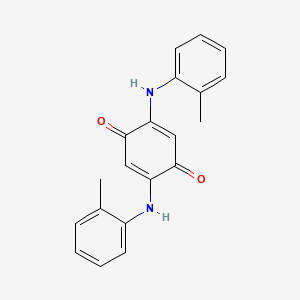

DTPD-Q

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C20H18N2O2 |

|---|---|

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

2,5-bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C20H18N2O2/c1-13-7-3-5-9-15(13)21-17-11-20(24)18(12-19(17)23)22-16-10-6-4-8-14(16)2/h3-12,21-22H,1-2H3 |

Clave InChI |

QJOYQAODZKIBDH-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1NC2=CC(=O)C(=CC2=O)NC3=CC=CC=C3C |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of DTPD-Q: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-di-o-tolyl-p-phenylenediamine quinone (DTPD-Q) is an oxidized transformation product of the antioxidant DTPD, a compound utilized in various industrial applications, notably in rubber manufacturing. The emergence of this compound as an environmental contaminant has necessitated a thorough understanding of its biological activities and mechanism of action. This technical guide synthesizes the current scientific knowledge on this compound, detailing its molecular interactions and the subsequent cellular responses. The primary mechanisms of action identified are the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the inhibition of the large GTPase dynamin. These initial events trigger a cascade of downstream effects, including the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear factor-erythroid 2-related factor 2 (Nrf2), and Nuclear Factor-kappa B (NF-κB) pathways. This document provides quantitative data on the biological activities of this compound, detailed experimental protocols for its study, and visual diagrams of the implicated signaling pathways and experimental workflows to facilitate further research and risk assessment.

Core Mechanisms of Action

The biological effects of this compound are understood to be driven by two primary mechanisms: the generation of reactive oxygen species (ROS) and the inhibition of dynamin-mediated endocytosis.

Induction of Oxidative Stress

Similar to other quinone-containing compounds, this compound can undergo redox cycling, a process that leads to the generation of superoxide radicals and other reactive oxygen species. This surge in ROS disrupts the cellular redox balance, leading to oxidative stress, which can damage cellular macromolecules such as lipids, proteins, and DNA. Evidence from studies on C. elegans has demonstrated that this compound exposure leads to an increased production of ROS.[1]

Inhibition of Dynamin

This compound has been identified as an inhibitor of dynamin 1, a large GTPase essential for the scission of newly formed vesicles from the cell membrane during clathrin-mediated endocytosis.[1] By inhibiting dynamin, this compound can disrupt cellular trafficking, nutrient uptake, and receptor signaling, processes that are critical for normal cellular function.

Modulation of Cellular Signaling Pathways

The primary mechanisms of ROS production and dynamin inhibition by this compound converge on and modulate several key intracellular signaling pathways that govern cellular responses to stress, inflammation, and survival.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade, comprising the ERK, JNK, and p38 MAPK pathways, is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress is a well-established activator of the JNK and p38 MAPK pathways, which are often associated with stress responses and apoptosis. The ROS generated by this compound is therefore hypothesized to lead to the phosphorylation and activation of these MAPK cascades.

Nrf2-Mediated Antioxidant Response

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, such as that induced by this compound-generated ROS, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including antioxidant enzymes.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Oxidative stress can lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound and related p-phenylenediamine (PPD) quinones.

Table 1: In Vitro Activity and Toxicity of this compound

| Parameter | System | Value | Reference |

| Dynamin 1 Inhibition (IC50) | Enzyme Assay | 273 µM | [1] |

| Clathrin-Mediated Endocytosis Reduction (IC50) | U2OS Cells | 120 µM | [1] |

| Aquatic Toxicity (EC50) | Vibrio fischeri | 1.98 mg/L | [1] |

Table 2: Comparative Acute Toxicity of PPD-Quinones in Rainbow Trout (Oncorhynchus mykiss)

| Compound | 96-hour LC50 (µg/L) | Reference |

| 6PPD-Q | 0.35 | [2] |

| DPPD-Q | > 50 | [2] |

| CPPD-Q | > 50 | [2] |

| HPPD-Q | > 50 | [2] |

| This compound | > 50 | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Measurement of Intracellular ROS Production

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Cell line of interest (e.g., HepG2, A549)

-

96-well black, clear-bottom plates

-

This compound stock solution (in DMSO)

-

DCFH-DA (5 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and culture overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the culture medium and add the this compound dilutions to the cells. Include a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 1, 3, 6, 24 hours).

-

After treatment, wash the cells twice with warm PBS.

-

Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.

-

Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with warm PBS.

-

Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

Western Blot Analysis of MAPK Phosphorylation

This protocol details the detection of phosphorylated (activated) forms of ERK, JNK, and p38 MAPKs.

Materials:

-

Cell line and culture reagents

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38, and corresponding total protein antibodies)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture and treat cells with this compound for various time points or at different concentrations.

-

Lyse the cells in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against a phosphorylated MAPK overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the respective MAPK.

Nrf2/ARE Luciferase Reporter Gene Assay

This assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

Materials:

-

Host cell line (e.g., HEK293T)

-

ARE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the ARE-luciferase reporter plasmid and a control plasmid.

-

After 24 hours, treat the transfected cells with various concentrations of this compound.

-

Following the desired incubation period, lyse the cells according to the reporter assay system protocol.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the firefly luciferase activity using a luminometer.

-

If using a dual-reporter system, add the second reagent and measure the Renilla luciferase activity for normalization.

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

Conclusion

The mechanism of action of this compound is multifaceted, primarily initiated by the induction of oxidative stress and the inhibition of dynamin. These events trigger a complex cellular response involving the modulation of key signaling pathways, including MAPK, Nrf2, and NF-κB. The quantitative data presented herein provides a framework for understanding the potency and toxicological profile of this compound. The detailed experimental protocols offer a practical guide for researchers to further investigate the intricate molecular interactions of this compound and its impact on cellular function. A comprehensive understanding of the mechanisms of this compound is crucial for assessing its environmental risk and for the development of potential therapeutic strategies targeting the pathways it modulates.

References

DTPD-Q and Reactive Oxygen Species Generation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(methylphenyl)-1,4-benzenediamine quinone (DTPD-Q) is a quinone transformation product of the antioxidant DTPD, a substance used in various industrial applications. As a member of the p-phenylenediamine (PPD) quinone class, this compound has garnered scientific interest due to its potential to induce oxidative stress through the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the mechanisms by which this compound generates ROS and the subsequent cellular responses. It includes a summary of available quantitative data on its oxidative potential, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways involved. While direct experimental data on the cellular effects of this compound is limited, this guide draws upon findings from closely related PPD-quinones to present a coherent model of its bioactivity.

Introduction to this compound and Reactive Oxygen Species (ROS)

This compound is a quinonediimine derivative of N,N'-bis(methylphenyl)-1,4-benzenediamine. Quinones are a class of cyclic organic compounds known for their ability to participate in redox cycling, a process that can lead to the generation of ROS. ROS, including superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can cause damage to cellular macromolecules such as DNA, proteins, and lipids. However, at physiological concentrations, ROS also function as critical second messengers in various cellular signaling pathways. The capacity of this compound to engage in redox cycling and produce ROS is central to its biological and toxicological profile.

Mechanism of ROS Generation by this compound: Redox Cycling

The primary mechanism by which this compound and other quinones are believed to generate ROS is through a process called redox cycling. This process involves the following key steps:

-

One-electron reduction: this compound is reduced by cellular reductases, such as NADPH-cytochrome P450 reductase, to a semiquinone radical.

-

Reaction with molecular oxygen: The unstable semiquinone radical rapidly donates an electron to molecular oxygen (O₂) to form a superoxide anion (O₂⁻).

-

Regeneration of the parent quinone: In the process of donating an electron to oxygen, the semiquinone radical is oxidized back to the parent quinone, this compound.

-

Propagation of the cycle: The regenerated this compound can then re-enter the cycle, leading to the continuous production of superoxide anions as long as reducing equivalents (e.g., NADPH) are available.

-

Formation of other ROS: The generated superoxide anions can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) by the action of superoxide dismutase (SOD), and subsequently to the highly reactive hydroxyl radical (•OH) via Fenton-like reactions.

This cyclical process allows a single molecule of this compound to generate a significant amount of ROS, leading to a state of oxidative stress within the cell.

Redox cycling of this compound leading to superoxide anion generation.

Quantitative Data on the Oxidative Potential of this compound and Related Compounds

The oxidative potential of this compound and its analogs can be quantified using acellular assays, such as the dithiothreitol (DTT) assay. This assay measures the rate of DTT consumption, which is indicative of a compound's ability to generate ROS.

| Compound | Assay | Parameter | Value | Reference |

| This compound | Dithiothreitol (DTT) Assay | DTT Consumption Rate | 1.76 µM min⁻¹ µM⁻¹ | [1] |

| 6PPD-Q | Dithiothreitol (DTT) Assay | DTT Consumption Rate | 1.70 µM min⁻¹ µM⁻¹ | [1] |

| DPPD-Q | Dithiothreitol (DTT) Assay | DTT Consumption Rate | Lower than this compound and 6PPD-Q | [1] |

| 1,4-Naphthoquinone | Dithiothreitol (DTT) Assay | DTT Consumption Rate | 1.80 µM min⁻¹ µM⁻¹ | [1] |

Note: 6PPD-Q (N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine-quinone) and DPPD-Q (N,N'-diphenyl-p-phenylenediamine quinone-diimine) are structurally related p-phenylenediamine quinones. 1,4-Naphthoquinone is a well-characterized ROS-generating quinone often used as a reference.

Cellular Signaling Pathways Activated by this compound-Induced ROS

The generation of ROS by this compound can trigger a cascade of cellular signaling events. The primary pathways implicated in the response to oxidative stress are the Nrf2 antioxidant response pathway, and the pro-inflammatory NF-κB and MAPK signaling pathways. While direct experimental data for this compound is scarce, the following sections describe the generally accepted mechanisms of activation by ROS-generating quinones.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress.

Activation of the Nrf2 antioxidant response pathway by this compound-induced ROS.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response and can be activated by oxidative stress.

References

The Biological Effects of DTPD-Q Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-di-p-tolyl-p-phenylenediamine quinone (DTPD-Q) is an oxidized derivative of the antioxidant DTPD, which is used in various industrial applications, including rubber manufacturing. The increasing detection of this compound and other p-phenylenediamine (PPD) quinones in the environment has raised concerns about their potential biological effects. This technical guide provides a comprehensive overview of the known biological impacts of this compound exposure, with a focus on its effects on cellular processes, toxicity, and underlying signaling pathways. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual diagrams of associated signaling pathways and experimental workflows to support further research and drug development efforts.

Quantitative Toxicological and Bioactivity Data

The following tables summarize the currently available quantitative data on the toxicological and inhibitory effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | Endpoint | Value | Reference |

| Dynamin 1 | GTPase Activity Assay | IC50 | 273 µM | [1] |

| Clathrin-Mediated Endocytosis | U2OS Cells | IC50 | 120 µM | [1] |

Table 2: Toxicological Profile of this compound

| Organism | Endpoint | Value | Reference |

| Vibrio fischeri (aquatic bacterium) | Toxicity | EC50 = 1.98 mg/L | [1] |

| Oncorhynchus mykiss (Rainbow Trout) | Acute Toxicity (96-hour) | LC50 > 50 µg/L | [2] |

| Caenorhabditis elegans | Intestinal Permeability | Increased at 1-10 µg/L | [1] |

| Caenorhabditis elegans | Reactive Oxygen Species (ROS) Production | Increased at 1-10 µg/L | [1] |

Core Biological Effects of this compound Exposure

Induction of Oxidative Stress

A primary biological effect of this compound exposure is the induction of oxidative stress through the generation of reactive oxygen species (ROS)[1]. Studies in Caenorhabditis elegans have demonstrated that exposure to this compound at concentrations of 1 and 10 µg/ml leads to an increase in intestinal ROS production[1]. This pro-oxidant activity is a key driver of the other observed biological effects.

Inhibition of Dynamin 1 and Clathrin-Mediated Endocytosis

This compound has been identified as an inhibitor of dynamin 1, a GTPase essential for scission of newly formed vesicles from the plasma membrane during endocytosis[1]. The IC50 value for dynamin 1 inhibition is 273 µM[1]. Consistent with its effect on dynamin 1, this compound also inhibits clathrin-mediated endocytosis in serum-starved U2OS cells with an IC50 of 120 µM[1].

Increased Intestinal Permeability

In the model organism C. elegans, this compound exposure at concentrations of 1 and 10 µg/ml has been shown to increase intestinal permeability[1]. This suggests that this compound can compromise the integrity of the intestinal barrier, a critical defense mechanism against environmental toxins and pathogens.

Signaling Pathways Implicated in this compound Exposure

While direct studies on the signaling pathways modulated by this compound are limited, its known ability to induce ROS suggests the involvement of several key oxidative stress-responsive pathways. The generation of ROS by quinones can trigger cellular signaling cascades aimed at mitigating oxidative damage and initiating inflammatory responses[3].

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of ROS, Keap1 is modified, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

References

DTPD-Q: A Comprehensive Technical Guide on Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-bis(2-methylphenyl)-p-phenylenediamine quinone (DTPD-Q), a derivative of the antioxidant DTPD, is an emerging compound of interest due to its presence in the environment as a transformation product of tire additives.[1] This technical guide provides a detailed overview of the synthesis, chemical properties, and biological activities of this compound, with a focus on its role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in toxicology, environmental science, and drug development.

Chemical Properties and Data

This compound is a solid with the chemical formula C₂₀H₁₈N₂O₂ and a molecular weight of 318.38 g/mol .[2] Its CAS number is 252950-56-4.[2][3] The compound has limited solubility in aqueous solutions and some organic solvents.

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6PPD-Q | DPPD-Q | Reference |

| Molecular Formula | C₂₀H₁₈N₂O₂ | C₁₈H₂₂N₂O₂ | C₁₈H₁₄N₂O₂ | [3][4] |

| Molecular Weight ( g/mol ) | 318.38 | 298.38 | 290.32 | [2] |

| Water Solubility (µg/L) | < 10 | 31 | > 100 | [5] |

| Log Kₐw | -8.9 | - | - | [5] |

Toxicity Data

| Assay | Organism/Cell Line | Endpoint | Value | Reference |

| Acute Toxicity | Rainbow Trout (Oncorhynchus mykiss) | LC₅₀ (96h) | > 50 µg/L | [6] |

| Dynamin 1 Inhibition | - | IC₅₀ | 273 µM | [3] |

| Clathrin-Mediated Endocytosis Inhibition | U2OS cells | IC₅₀ | 120 µM | [3] |

| Aquatic Bacterium Toxicity | Vibrio fischeri | EC₅₀ | 1.98 mg/L | [3] |

Synthesis of this compound

The synthesis of symmetric p-phenylenediamine quinones like this compound can be achieved through a concurrent Michael addition.

Experimental Protocol: Synthesis of this compound

This protocol is based on the methodology described for the synthesis of symmetric PPD-quinones.[7]

Materials:

-

Benzoquinone

-

ortho-Toluidine

-

Methanol (HPLC-grade)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

In a round-bottom flask, dissolve benzoquinone in methanol.

-

Add ortho-toluidine to the solution.

-

Reflux the reaction mixture under an inert atmosphere (argon or nitrogen).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product (this compound) will precipitate out of the solution.

-

Isolate the product by filtration.

-

Wash the collected solid with cold methanol to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum.

-

Confirm the purity and identity of the synthesized this compound using ¹H NMR, ¹³C NMR, and LC-HRMS analysis.[7]

Biological Activity and Signaling Pathways

This compound, similar to other p-phenylenediamine quinones, is known to induce oxidative stress by generating reactive oxygen species (ROS).[3][8] This generation of ROS can, in turn, modulate several key cellular signaling pathways.

Proposed Mechanism of ROS Generation

The primary mechanism for ROS generation by quinones like this compound is believed to be through redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce a superoxide anion, regenerating the parent quinone to continue the cycle.[8]

Modulation of Cellular Signaling Pathways

The oxidative stress induced by this compound can activate several signaling pathways, including the Nrf2 antioxidant response, NF-κB, and MAPK pathways.[8]

Nrf2 Antioxidant Response Pathway:

Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.

NF-κB Signaling Pathway:

ROS can also activate the NF-κB pathway, a key regulator of inflammation. This involves the degradation of the inhibitory protein IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

MAPK Signaling Pathway:

The mitogen-activated protein kinase (MAPK) pathway is another stress-responsive pathway that can be modulated by this compound-induced ROS. This can lead to the activation of transcription factors like AP-1, which regulate various cellular processes.

Experimental Protocols

96-hour Acute Lethality Toxicity Test in Rainbow Trout

This protocol is based on the methodology described by Nair et al. (2023).[6]

Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss), 0.3-0.7 g.

Test Conditions:

-

Apparatus: 20 L plastic containers with food-grade polyethylene disposable liners.

-

Temperature: 15 ± 1 °C.

-

Duration: 96 ± 2 hours.

-

Test Type: Static.

Procedure:

-

Prepare stock solutions of this compound in methanol.

-

Prepare test solutions by diluting the stock solution in water to achieve the desired concentrations.

-

Include a control group dosed with the methanol solvent vehicle at the same level as the treatment groups (e.g., 0.01%).

-

Use three replicates for each treatment group, with 10 fish per replicate.

-

Acclimate the fish to the test conditions before starting the exposure.

-

Introduce the fish to the test containers.

-

Monitor the fish for mortality and any sublethal effects over the 96-hour period.

-

Calculate the LC₅₀ value based on the observed mortality data.

In Vitro ROS Detection

This protocol is adapted for a 96-well plate format for high-throughput screening.[8]

Cell Culture:

-

Seed cells (e.g., a relevant fish or human cell line) in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

-

Allow cells to adhere and grow for 24 hours.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in serum-free cell culture medium.

-

Remove the growth medium from the cells and wash once with warm PBS.

-

Add the this compound treatment solutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired period (e.g., 1, 3, 6, or 24 hours).

-

Prepare a 10 µM dihydroethidium (DHE) staining solution in pre-warmed PBS.

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add 100 µL of the DHE staining solution to each well.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Wash the cells twice with warm PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for ethidium bromide.

Conclusion

This compound is a compound of growing environmental and toxicological concern. Its ability to induce oxidative stress and modulate key cellular signaling pathways, such as the Nrf2, NF-κB, and MAPK pathways, highlights its potential for biological activity. The information and protocols provided in this technical guide offer a foundation for further research into the mechanisms of action of this compound and for the development of strategies to mitigate its potential adverse effects. A thorough understanding of the synthesis and chemical properties of this compound is crucial for conducting accurate and reproducible toxicological and pharmacological studies.

References

Environmental Occurrence of DTPD-Quinone in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-di(o-tolyl)-p-phenylenediamine (DTPD) is an antioxidant used in the rubber industry to protect products from degradation. Its transformation in the environment leads to the formation of N,N'-di(o-tolyl)-p-phenylenediamine-quinone (DTPD-Q), a compound of emerging concern. This technical guide provides a comprehensive overview of the current knowledge on the environmental occurrence of this compound in soil and water, detailing analytical methodologies for its detection and quantification.

Quantitative Occurrence Data

The presence of this compound has been confirmed in environmental compartments impacted by urban and industrial activities. The following tables summarize the reported concentrations of this compound in runoff water and roadside soil, providing a baseline for environmental monitoring and risk assessment.

Table 1: Concentration of DTPD-Quinone in Runoff Water

| Location | Concentration Range (ng/L) | Detection Frequency (%) | Reference |

| Hong Kong | Not explicitly quantified individually, but detected | 100 | [1] |

Table 2: Concentration of DTPD-Quinone in Roadside Soil

| Location | Concentration Range (ng/g) | Detection Frequency (%) | Reference |

| Hong Kong | Not explicitly quantified individually, but detected | 100 | [1] |

Note: While detection was confirmed, specific concentration ranges for this compound were not detailed in the primary literature found. The focus was often on the more notorious 6PPD-quinone.

Experimental Protocols

The accurate detection and quantification of this compound in environmental matrices necessitate sensitive and specific analytical methods. The predominant technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Analysis of DTPD-Quinone in Water and Soil Samples

This protocol is based on the methodology described by Cao et al. (2022) for the analysis of various rubber-derived quinones, including this compound.

1. Sample Collection and Preparation:

-

Water Samples (Runoff): Collect water samples in amber glass bottles to minimize photodegradation. Store samples at 4°C and process them as soon as possible.

-

Soil Samples (Roadside): Collect topsoil samples from locations with high traffic density. Store samples in clean containers and freeze-dry them to remove moisture before extraction.

2. Sample Extraction:

-

Water:

-

Perform solid-phase extraction (SPE) for sample clean-up and concentration.

-

Condition an Oasis HLB SPE cartridge with methanol followed by deionized water.

-

Load the water sample onto the cartridge.

-

Wash the cartridge with a solution of 5% methanol in water to remove interferences.

-

Elute the target analytes with methanol.

-

Concentrate the eluate under a gentle stream of nitrogen.

-

-

Soil:

-

Homogenize the freeze-dried soil sample.

-

Perform pressurized solvent extraction (PSE) or ultrasonic extraction.

-

Use a mixture of acetone and hexane as the extraction solvent.

-

Centrifuge the extract and collect the supernatant.

-

Concentrate the extract and reconstitute it in a suitable solvent for analysis.

-

3. Instrumental Analysis (LC-MS/MS):

-

Chromatography:

-

Employ an ultrahigh-performance liquid chromatography (UHPLC) system.

-

Use a C18 reversed-phase column for chromatographic separation.

-

A gradient elution program with mobile phases consisting of water with formic acid and methanol is typically used.

-

-

Mass Spectrometry:

-

Utilize a triple quadrupole mass spectrometer (QqQ) operated in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for this compound in multiple reaction monitoring (MRM) mode for quantification and confirmation. The transition for this compound is m/z 319.1 → 291.1.[1]

-

Visualizations

Logical Relationship: Transformation of DTPD to DTPD-Quinone

The following diagram illustrates the transformation of the parent antioxidant DTPD into its quinone derivative through oxidation.

Caption: Transformation of DTPD to DTPD-Quinone.

Experimental Workflow: Analysis of DTPD-Quinone in Environmental Samples

This diagram outlines the general workflow for the analysis of this compound in soil and water samples.

Caption: Analytical workflow for this compound.

References

Absence of Public Data on DTPD-Q as a Cellular Signaling Modulator

Following a comprehensive search of publicly available scientific literature and databases, no specific information, research articles, or data could be found for a compound designated as "DTPD-Q" in the context of cellular signaling pathway modulation. This suggests that "this compound" may be a compound that is not yet described in the public scientific domain, could be an internal or proprietary designation, or may be an incorrect identifier.

To fulfill the detailed requirements of the user's request for an in-depth technical guide on a modulator of cellular signaling pathways, this report will use a well-characterized and extensively studied compound, U0126 , as a representative example. U0126 is a potent and selective non-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2), which are central components of the MAPK/ERK signaling cascade. This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and survival.

The following sections will provide a detailed technical overview of U0126, including its mechanism of action, quantitative data on its activity, relevant experimental protocols, and visualizations of the signaling pathway it modulates, in accordance with the user's original request.

U0126: A Potent MEK1/2 Inhibitor and Modulator of the MAPK/ERK Signaling Pathway

Introduction:

The MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase) pathway is a crucial signaling cascade that transduces extracellular signals from growth factors, cytokines, and other stimuli to the nucleus, ultimately regulating gene expression and cellular responses. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. U0126 is a synthetic organic molecule that has been instrumental in elucidating the physiological and pathophysiological roles of the MAPK/ERK pathway.

Mechanism of Action:

U0126 exerts its inhibitory effect by binding to a pocket on the MEK1 and MEK2 enzymes that is distinct from the binding sites for ATP and the substrate ERK. This non-competitive inhibition prevents MEK from phosphorylating and activating its downstream targets, ERK1 and ERK2. The inhibition of ERK1/2 phosphorylation effectively blocks the propagation of the signal downstream, leading to the modulation of cellular processes regulated by this pathway.

Quantitative Data on U0126 Activity

The following table summarizes key quantitative data regarding the inhibitory activity of U0126 from various studies.

| Parameter | Value | Cell Line/System | Comments |

| IC₅₀ (MEK1) | 72 nM | In vitro kinase assay | Inhibition of activated MEK1. |

| IC₅₀ (MEK2) | 58 nM | In vitro kinase assay | Inhibition of activated MEK2. |

| Cellular IC₅₀ | 0.5 - 10 µM | Various cancer cell lines | Inhibition of ERK1/2 phosphorylation. |

| Ki (MEK1) | 66 nM | Enzyme kinetics | Dissociation constant for MEK1. |

| Ki (MEK2) | 52 nM | Enzyme kinetics | Dissociation constant for MEK2. |

Experimental Protocols

Cell Culture and Treatment with U0126

-

Cell Lines: Select appropriate cell lines for the study (e.g., HeLa, A549, MCF-7).

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

U0126 Preparation: Prepare a stock solution of U0126 (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Treatment: Seed cells in culture plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired final concentration of U0126 (e.g., 1, 5, 10, 20 µM) or DMSO as a vehicle control. Incubate for the desired time period (e.g., 1, 6, 24 hours).

Western Blotting for Phospho-ERK1/2

-

Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Loading Control: Strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

In Vitro MEK1 Kinase Assay

-

Reaction Components:

-

Recombinant active MEK1 enzyme.

-

Kinase-dead ERK2 as a substrate.

-

ATP.

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT).

-

Varying concentrations of U0126.

-

-

Procedure:

-

Incubate MEK1 with different concentrations of U0126 for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding the substrate (kinase-dead ERK2) and ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE sample buffer.

-

-

Analysis: Analyze the phosphorylation of ERK2 by Western blotting using a p-ERK1/2 antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

Visualizations

The Redox Cycling of DTPD-Q: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(o-tolyl)-p-phenylenediamine quinone-diimine (DTPD-Q) is an oxidized transformation product of N,N'-bis(o-tolyl)-p-phenylenediamine (DTPD), an antioxidant additive utilized in the rubber industry. The environmental presence of this compound in roadway runoff, soils, and consumer products manufactured from recycled tire rubber has raised concerns regarding its potential biological effects.[1] This technical guide provides a comprehensive overview of the current understanding of the redox cycling of this compound, its capacity to generate reactive oxygen species (ROS), and the subsequent modulation of cellular signaling pathways. While direct research on this compound is emerging, this guide synthesizes available data and draws parallels from closely related p-phenylenediamine (PPD) quinones to present a holistic view of its mechanism of action.

Introduction to this compound and its Redox Chemistry

This compound, with the chemical formula C₂₀H₁₈N₂O₂, is a quinone-diimine derivative of DTPD.[1] Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure. A key feature of many quinones is their ability to undergo redox cycling, a process in which the quinone is repeatedly reduced and re-oxidized, leading to the generation of reactive oxygen species (ROS).

The fundamental mechanism of quinone redox cycling involves a one-electron reduction of the quinone (Q) to a semiquinone radical (Q•⁻). This reduction can be catalyzed by various cellular reductants, including NADPH-cytochrome P450 reductase. The semiquinone radical is often unstable and can readily transfer an electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide anion radical (O₂•⁻). This futile cycle can continuously generate superoxide, which can then be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), leading to a state of oxidative stress within the cell.

Quantitative Data on this compound

Quantitative data specifically on the redox cycling of this compound is limited. However, toxicological and physicochemical data, along with comparative data from other PPD-quinones, provide insights into its potential activity.

| Parameter | Value | Species/Conditions | Reference |

| Acute Toxicity (LC50) | > 50 µg/L | Rainbow Trout (96-hour) | [2] |

| EC50 | 1.98 mg/L | Vibrio fischeri | [1] |

| Water Solubility | 11 ± 2 μg L⁻¹ | Experimental (LC-MS/MS) | [3] |

| ROS Production | Increased at 1 and 10 µg/ml | Caenorhabditis elegans | [1] |

| DTT Consumption Rate | Higher than DPPD-Q, lower than 6PPD-Q | Dithiothreitol (DTT) assay | [4] |

Signaling Pathways Modulated by this compound-Induced Oxidative Stress

The generation of ROS by this compound is likely to trigger a cellular response mediated by key signaling pathways involved in managing oxidative stress and inflammation. While direct evidence for this compound is still under investigation, the effects of related PPD-quinones strongly suggest the involvement of the following pathways.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Oxidative stress, induced by ROS from this compound redox cycling, can lead to the dissociation of Nrf2 from Keap1. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. ROS can activate IκB kinase (IKK), which then phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of several MAPK cascades, including c-Jun N-terminal kinase (JNK) and p38 MAPK. Activation of these pathways can lead to various cellular outcomes, including apoptosis, depending on the cellular context and the duration of the stress.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized for experimental purposes. A general method involves the concurrent Michael additions of benzoquinone with ortho-toluidine under reflux, followed by isolation via filtration.[5] Purity should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and LC-HRMS.[5]

In Vitro ROS Detection using Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol is designed for a 96-well plate format.

-

Cell Culture: Seed adherent cells in a 96-well black, clear-bottom plate to achieve 80-90% confluency at the time of the assay.

-

This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. Replace the existing medium with the this compound-containing medium. Include a vehicle control.

-

DCFH-DA Staining: After the desired incubation time with this compound, remove the medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of a 10 µM DCFH-DA working solution in PBS to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

-

Measurement: Remove the DCFH-DA solution and wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

References

A Preliminary Toxicological Profile of DTPD-Quinone (DTPD-Q)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DTPD-quinone (DTPD-Q), an oxidized derivative of the antioxidant N,N'-di(o-tolyl)-p-phenylenediamine (DTPD), is an emerging compound of interest due to its detection in various environmental matrices, including roadway runoff, indoor dust, and consumer products made from recycled tire rubber.[1][2][3] This technical guide provides a preliminary overview of the toxicological profile of this compound based on available preliminary studies. The current data suggests a lower acute aquatic toxicity for this compound compared to other p-phenylenediamine (PPD) quinones like 6PPD-Q. However, in vitro studies indicate potential for cellular toxicity through mechanisms such as the production of reactive oxygen species (ROS) and inhibition of critical cellular processes like clathrin-mediated endocytosis.[1] Further comprehensive toxicological evaluation is warranted to fully characterize its potential risks to human health and the environment.

Chemical Identity

| Parameter | Value |

| Chemical Name | 2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione |

| Synonyms | DTPD-quinone, 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione |

| CAS Number | 252950-56-4 |

| Molecular Formula | C₂₀H₁₈N₂O₂ |

| Molecular Weight | 318.4 g/mol |

Acute Toxicity

Preliminary studies on the acute toxicity of this compound have primarily focused on aquatic organisms. The available data indicates that this compound is less acutely toxic to some aquatic species compared to other PPD-quinones, such as 6PPD-Q.

Table 1: Acute Aquatic Toxicity of this compound and Related Compounds

| Species | Compound | Endpoint | Value | Reference |

| Vibrio fischeri (aquatic bacterium) | This compound | EC₅₀ | 1.98 mg/L | [1] |

| Vibrio fischeri | DTPD | EC₅₀ | < 1.98 mg/L (more toxic) | [1] |

| Rainbow Trout (Oncorhynchus mykiss) | DPPD-Q | 96h LC₅₀ | > 50 µg/L (no toxicity observed) | [4] |

| Rainbow Trout (Oncorhynchus mykiss) | 6PPD-Q | 96h LC₅₀ | 0.35 µg/L | [4] |

In Vitro Toxicity and Mechanistic Insights

In vitro studies have begun to elucidate the potential mechanisms of this compound toxicity at a cellular level. These studies suggest that this compound can induce oxidative stress and interfere with essential cellular trafficking pathways.

Table 2: In Vitro Effects of this compound

| Assay/Model | Endpoint | Result | Concentration | Reference |

| Dynamin 1 Inhibition Assay | IC₅₀ | 273 µM | 273 µM | [1] |

| Clathrin-Mediated Endocytosis in U2OS cells | IC₅₀ | 120 µM | 120 µM | [1] |

| Caenorhabditis elegans | Intestinal Permeability | Increased | 1 or 10 µg/ml | [1] |

| Caenorhabditis elegans | Reactive Oxygen Species (ROS) Production | Increased | 1 or 10 µg/ml | [1] |

Proposed Mechanism of Action

While specific signaling pathways for this compound are not yet fully characterized, the available data, along with information from related quinone compounds, suggests a potential mechanism involving the induction of oxidative stress. The generation of reactive oxygen species (ROS) can lead to a cascade of cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[5] Furthermore, its inhibitory effect on dynamin 1 and clathrin-mediated endocytosis points to a disruption of cellular transport and signaling processes.[1]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents: Evidence from External and Internal Exposure as Well as Hepatotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

DTPD-Q CAS number and molecular structure

An In-depth Technical Guide to DTPD-Q

This technical guide provides a comprehensive overview of 2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione (this compound), an oxidized derivative of the antioxidant N,N'-di(o-tolyl)-p-phenylenediamine (DTPD). This compound is an environmental contaminant found in roadway runoff, soils, and products made from recycled tire rubber.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological activity, experimental protocols, and associated signaling pathways.

Core Chemical and Physical Properties

This compound is a quinone derivative that has been identified as a transformation product of DTPD, a substituted p-phenylenediamine used in industrial applications, particularly in rubber manufacturing.[2][3]

| Property | Value | Reference |

| CAS Number | 252950-56-4 | [1][3][4] |

| Molecular Formula | C₂₀H₁₈N₂O₂ | [1][4] |

| Molecular Weight | 318.37 g/mol | [3] |

| IUPAC Name | 2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione | [4] |

| Synonyms | DTPD-quinone, 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione | [1][4] |

| Appearance | Yellow to brown solid | [3] |

| SMILES | O=C1C=C(C(C=C1NC2=C(C)C=CC=C2)=O)NC3=C(C)C=CC=C3 | [3] |

| InChI Key | QJOYQAODZKIBDH-UHFFFAOYSA-N | [1][4] |

Molecular Structure

The molecular structure of this compound consists of a cyclohexadiene-1,4-dione core with two o-tolylamino groups substituted at the 2 and 5 positions.

Biological Activity and Toxicity

This compound exhibits various biological activities, including the inhibition of cellular processes and the induction of oxidative stress. Its toxicity profile suggests it is less acutely toxic to some aquatic organisms compared to other p-phenylenediamine (PPD) quinones like 6PPD-Q.[1][5]

Quantitative Biological Data

| Assay / Endpoint | Organism / Cell Line | Value | Reference |

| Dynamin 1 Inhibition (IC₅₀) | - | 273 µM | [1] |

| Clathrin-Mediated Endocytosis Inhibition (IC₅₀) | U2OS cells | 120 µM | [1] |

| Acute Toxicity (EC₅₀) | Vibrio fischeri | 1.98 mg/L | [1] |

| 96-hour Acute Lethality (LC₅₀) | Rainbow trout (Oncorhynchus mykiss) | > 50 µg/L | [5] |

| Intestinal Permeability & ROS Production | Caenorhabditis elegans | Increased at 1 and 10 µg/ml | [1] |

Signaling Pathway Involvement

While direct studies on this compound are limited, research on related PPD-quinones strongly suggests that their biological effects, including toxicity, are mediated through the induction of oxidative stress and subsequent disruption of key cellular signaling pathways.[5][6] The generation of reactive oxygen species (ROS) through redox cycling is a primary mechanism.[6] This can trigger cascades involving the Nrf2 antioxidant response, and the pro-inflammatory NF-κB and MAPK pathways.[6]

References

DTPD-Q: A Technical Guide to its Discovery, Initial Investigation, and Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-di(o-tolyl)-p-phenylenediamine quinone (DTPD-Q), a quinone transformation product of the tire antioxidant DTPD, has emerged as an environmental contaminant detected in various matrices, including roadway runoff and dust. This document provides a comprehensive technical overview of the discovery, synthesis, analytical detection, and initial toxicological investigations of this compound. While current research indicates lower acute toxicity in aquatic species compared to the related compound 6PPD-Q, evidence suggests this compound contributes to oxidative stress. Human exposure has been confirmed through the detection of this compound in urine. This guide consolidates available quantitative data, details experimental protocols, and visualizes potential biological pathways to serve as a foundational resource for the scientific community. Further research into its effects on mammalian systems is crucial for a complete risk assessment.

Discovery and Environmental Occurrence

This compound, with the chemical formula C₂₀H₁₈N₂O₂, is the oxidized derivative of N,N'-di(o-tolyl)-p-phenylenediamine (DTPD), an antioxidant used in the rubber industry to enhance tire durability.[1] Its discovery is linked to the broader investigation of p-phenylenediamine (PPD) antioxidant transformation products in the environment.[1] Initially identified in end-of-life tires, this compound has since been detected in various environmental compartments, including urban road dust, roadside soils, and water sources, indicating its release from tire wear particles.[1] Stormwater runoff is considered a primary transport mechanism for this compound into aquatic ecosystems.[2][3]

Physicochemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione |

| Synonyms | DTPD-quinone, 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione |

| CAS Number | 252950-56-4 |

| Molecular Formula | C₂₀H₁₈N₂O₂ |

| Molecular Weight | 318.4 g/mol |

| Appearance | Solid |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the concurrent Michael additions of benzoquinone with ortho-toluidine.[4]

Materials:

-

Benzoquinone

-

ortho-toluidine

-

Dichloromethane (DCM) for recrystallization (optional)

-

Methanol (HPLC-grade)

-

Reaction vessel with reflux condenser

-

Filtration apparatus

-

NMR spectrometer and LC-HRMS for purity confirmation

Procedure:

-

(Optional) Purify benzoquinone by recrystallization from dichloromethane.

-

In a suitable reaction vessel, combine benzoquinone with ortho-toluidine.

-

The mixture is heated under reflux. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, allowing the product to precipitate.

-

The solid this compound is isolated via filtration.

-

The purity of the synthesized this compound is confirmed using proton and carbon-13 Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[4]

Analytical Methodology

The primary analytical technique for the detection and quantification of this compound in environmental and biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: this compound Analysis in Environmental Samples (e.g., Water, Soil)

1. Sample Preparation:

-

Water Samples:

-

Solid-phase extraction (SPE) is commonly employed for pre-concentration and cleanup.

-

Pass a known volume of the water sample through an appropriate SPE cartridge.

-

Elute the retained analytes, including this compound, with a suitable organic solvent (e.g., acetonitrile, ethyl acetate).

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.[5]

-

-

Soil/Dust Samples:

-

A known mass of the sample is subjected to solvent extraction, often using ultrasonication or accelerated solvent extraction.

-

Common extraction solvents include dichloromethane and acetonitrile.

-

The extract is filtered, concentrated by evaporation, and reconstituted in the mobile phase.[6]

-

2. LC-MS/MS Analysis:

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution program. The mobile phase often consists of water and an organic solvent (e.g., acetonitrile or methanol), both amended with a small amount of an additive like formic acid to enhance ionization.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor ion to product ion transitions for this compound, ensuring high selectivity and sensitivity.

Initial Investigation of Biological Effects and Toxicity

The biological effects of this compound are an area of active research, with current knowledge largely derived from studies on aquatic organisms and by analogy to the more extensively studied 6PPD-Q.

Aquatic Toxicity

Initial toxicological assessments have been conducted on aquatic species, primarily fish. These studies consistently indicate that this compound has a significantly lower acute toxicity than 6PPD-Q.

Table 2: Comparative Acute Toxicity of PPD-Quinones in Rainbow Trout (Oncorhynchus mykiss)

| Compound | 96-hour LC₅₀ (μg/L) |

| This compound | > 50 |

| 6PPD-Q | 0.35 |

| DPPD-Q | > 50 |

LC₅₀ (Lethal Concentration 50): The concentration of a chemical that kills 50% of the test subjects within a specified time.

Mammalian Cell Cytotoxicity and Human Exposure

Data on the cytotoxicity of this compound in mammalian cell lines is limited. However, the detection of this compound in human urine samples from the general population confirms human exposure to this compound.[7] A study in Taizhou, China, reported mean urinary concentrations of this compound to be 1.1 ng/mL in females and 0.62 ng/mL in males.[7]

Potential Mechanisms of Action: Oxidative Stress

While a detailed signaling pathway for this compound has not been fully elucidated, quinones are known to be redox-active molecules capable of inducing oxidative stress. This is considered a likely mechanism of toxicity for PPD-quinones.[8] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[2]

The diagram below illustrates a generalized workflow for the analysis of PPD-quinones and a proposed logical relationship for their toxicity, stemming from the parent PPD compound.

The following diagram illustrates a potential signaling pathway for PPD-quinone-induced oxidative stress, which may be applicable to this compound. This is a generalized pathway based on known mechanisms of quinone toxicity and research on related compounds like 6PPD-Q.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. TCR ligand potency differentially impacts PD-1 inhibitory effects on diverse signaling pathways [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Role of Oxidative Stress in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DAMPs and PDT-mediated photo-oxidative stress: exploring the unknown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Experimental Protocol for Inducing Oxidative Stress with DTPD-Q

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

N,N'-di(o-tolyl)-p-phenylenediamine quinone (DTPD-Q) is an oxidized derivative of the antioxidant N,N'-di(o-tolyl)-p-phenylenediamine (DTPD), a substituted p-phenylenediamine used in various industrial applications, notably in rubber manufacturing.[1] The presence of this compound has been identified in roadway runoff, roadside soils, indoor dust, and consumer products made from recycled tire rubber.[2] Emerging research indicates that this compound, like other p-phenylenediamine (PPD) quinones, is a redox-active compound capable of inducing oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.[2][3] Oxidative stress is implicated in a variety of cellular and physiological dysfunctions and is a key area of investigation in toxicology and drug development.[3]

This document provides detailed protocols for inducing and quantifying oxidative stress using this compound in both in vivo (Caenorhabditis elegans) and in vitro (mammalian cell culture) models. It also outlines methods for investigating the underlying cellular signaling pathways affected by this compound exposure.

Quantitative Data Summary

The following tables summarize key quantitative data related to the toxicological and oxidative stress-inducing properties of this compound and related PPD-quinones.

Table 1: In Vivo Toxicity and Oxidative Stress Data for this compound

| Test Organism | Parameter | Concentration/Value | Reference |

| Caenorhabditis elegans | Increased ROS Production | 1 or 10 µg/mL | [2] |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | > 50 µg/L | [4] |

Table 2: Comparative In Vitro Cytotoxicity of PPD-Quinones

| Compound | Cell Line | Endpoint (Duration) | Value | Reference |

| 6PPD-Q | HepG2 (Human Liver Carcinoma) | IC50 (48 hr) | 127.50 µg/L | [4] |

| 6PPD-Q | L02 (Human Normal Liver) | IC50 (48 hr) | 22.51 µg/L | [4] |

| DPPD-Q | Vibrio fischeri | EC50 | 1.76 mg/L | [4] |

Experimental Protocols

Protocol 1: Induction and Measurement of Reactive Oxygen Species (ROS) in Caenorhabditis elegans

This protocol is adapted from methodologies for assessing ROS production in C. elegans and is based on the finding that this compound induces ROS in this model organism.[2]

Materials:

-

This compound

-

Wild-type (N2) C. elegans

-

Nematode Growth Medium (NGM) plates

-

E. coli OP50

-

M9 buffer

-

Chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

96-well microtiter plates (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilute in M9 buffer to prepare working solutions. The final DMSO concentration in the assay should be kept below 0.5%.

-

C. elegans Synchronization: Synchronize a population of wild-type C. elegans to the L4 larval stage.

-

Exposure to this compound:

-

Transfer synchronized L4 worms to NGM plates containing the desired final concentrations of this compound (e.g., 1 µg/mL and 10 µg/mL) seeded with E. coli OP50.[2]

-

Include a vehicle control group (DMSO in M9 buffer) under the same conditions.

-

Incubate the worms on the this compound-containing plates for a specified period (e.g., 24 hours) at 20°C.

-

-

Measurement of ROS Production:

-

After the exposure period, wash the worms off the plates with M9 buffer and collect them in a microcentrifuge tube.

-

Wash the worms three times with M9 buffer to remove bacteria.

-

Prepare a worm lysate.[5]

-

Determine the protein concentration of the lysate.[5]

-

Incubate a standardized amount of protein from the lysate with 250 µM CM-H2DCFDA in PBS in a 96-well plate at 37°C for 4 hours.[5]

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[5]

-

-

Data Analysis: Normalize the fluorescence intensity to the protein concentration of each sample. Compare the ROS levels in this compound-treated worms to the vehicle control.

Protocol 2: In Vitro Induction of Oxidative Stress in Mammalian Cell Culture

This protocol provides a general framework for assessing this compound-induced oxidative stress in a mammalian cell line (e.g., HepG2 human liver cells or A549 human lung cells, which have been used for related compounds).[6][7]

Materials:

-

This compound

-

Mammalian cell line (e.g., HepG2)

-

Complete cell culture medium

-

DMSO

-

96-well plates

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).

-

Include a vehicle control (medium with the same final DMSO concentration).

-

Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Measurement of Intracellular ROS (DCFH-DA Assay):

-

After the treatment period, remove the treatment medium and wash the cells gently with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells again with warm PBS to remove excess probe.

-

Add PBS to each well and immediately measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.

-

-

Data Analysis: Quantify the fluorescence intensity and compare the this compound-treated groups to the vehicle control.

Protocol 3: Assessment of Cell Viability and Cytotoxicity

To complement the oxidative stress measurements, it is important to assess the impact of this compound on cell health.

A. MTT Assay (Metabolic Activity):

-

Following this compound treatment (as in Protocol 2), add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm. A decrease in absorbance indicates reduced metabolic activity and cell viability.

B. LDH Release Assay (Membrane Integrity):

-

After this compound treatment, collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase released from damaged cells into the supernatant.

-

An increase in LDH activity in the supernatant corresponds to increased cytotoxicity.

Protocol 4: Analysis of Oxidative Stress-Related Signaling Pathways

PPD-quinones are known to modulate key signaling pathways involved in the oxidative stress response.[4] Western blotting can be used to assess the activation of these pathways.

A. Nrf2 Activation:

-

Sample Preparation: Treat cells with this compound as described in Protocol 2. Lyse the cells and prepare nuclear and cytoplasmic extracts.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against Nrf2.

-

Use appropriate loading controls for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.

-

Incubate with a secondary antibody and detect the protein bands using a chemiluminescence system.

-

-

Analysis: An increase in the nuclear localization of Nrf2 indicates its activation in response to oxidative stress.

B. MAPK Pathway Activation:

-

Sample Preparation: Treat cells with this compound. Lyse the cells to obtain total protein extracts.

-

Western Blotting:

-

Perform SDS-PAGE and protein transfer as described above.

-

Probe separate membranes with primary antibodies specific for the phosphorylated (activated) forms of MAPK proteins, such as phospho-p38, phospho-ERK1/2, and phospho-JNK.

-

Also, probe for the total protein levels of p38, ERK1/2, and JNK as loading controls.

-

-

Analysis: An increased ratio of phosphorylated to total protein for a specific MAPK indicates its activation.

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling cascade for this compound-induced oxidative stress.

Caption: General experimental workflow for assessing this compound-induced oxidative stress.

Caption: Logical relationship of this compound-induced cellular events.

References

- 1. Quantitative proteomic analysis reveals mitochondrial protein changes in MPP(+)-induced neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proteomic analysis of changes in protein expression in serum from animals exposed to paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Measurement of ROS in Caenorhabditis elegans Using a Reduced Form of Fluorescein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for the Use of DTPD-Q in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-bis(o-tolyl)-p-phenylenediamine quinone-diimine (DTPD-Q), an oxidized derivative of the antioxidant DTPD, is a compound of emerging scientific interest.[1] Initially identified in environmental samples such as roadway runoff, roadside soils, and even indoor dust, its potential biological effects are now a subject of investigation.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, focusing on its role as a modulator of cellular processes through the induction of oxidative stress.

This compound, like other quinones derived from p-phenylenediamines (PPDs), is believed to exert its biological effects primarily through the generation of reactive oxygen species (ROS) via redox cycling.[2] This controlled induction of oxidative stress can be a valuable tool for studying cellular responses and signaling pathways involved in mitigating oxidative damage.

Mechanism of Action: Induction of Oxidative Stress

The primary proposed mechanism of action for this compound in a biological context is its ability to undergo redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide anions, a key ROS. The parent quinone is regenerated in the process, allowing it to continue the cycle and generate a sustained level of oxidative stress.[2] This increase in intracellular ROS can trigger a cascade of cellular signaling events, making this compound a useful compound for studying these pathways.

Key Signaling Pathways Affected by this compound-Induced ROS

The generation of ROS by this compound is likely to activate several key signaling pathways involved in the cellular stress response. Understanding these pathways is crucial for interpreting experimental results.

-

Nrf2 Antioxidant Response Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.[2][3][4]

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Oxidative stress can lead to its activation and the subsequent expression of pro-inflammatory genes.[2]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. PPD-quinones are suggested to modulate this pathway, potentially contributing to their biological effects.[5]

Diagrams of Key Signaling Pathways

Caption: Nrf2 pathway activation by this compound-induced ROS.

Caption: NF-κB pathway activation by this compound-induced ROS.

Caption: A representative MAPK (JNK) signaling cascade.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in cell culture. It is recommended to perform pilot experiments to determine the optimal concentration range and incubation times for your specific cell line and experimental endpoint.

Protocol 1: Assessment of this compound Cytotoxicity using Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells, a common indicator of cytotoxicity.

Materials:

-

Cell line of interest (e.g., U2OS, HepG2)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Commercially available LDH cytotoxicity assay kit

-

Microplate reader

Experimental Workflow:

Caption: Workflow for assessing this compound cytotoxicity.

Procedure:

-

Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for maximum LDH release.

-

Remove the old medium from the cells and add the this compound dilutions and controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48 hours).

-

Following incubation, carefully collect the cell culture supernatant.

-

Perform the LDH assay on the supernatant according to the manufacturer's protocol.

-

Measure the absorbance using a microplate reader at the recommended wavelength.

-

Calculate the percentage of cytotoxicity relative to the positive control.

Protocol 2: Measurement of Intracellular ROS Production

This protocol uses a fluorescent probe to quantify the levels of intracellular ROS following exposure to this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Fluorescent ROS indicator (e.g., DCFH-DA)

-

Black, clear-bottom 96-well cell culture plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

-

Remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Load the cells with the ROS indicator (e.g., 5-10 µM DCFH-DA in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells with PBS to remove excess probe.

-

Add fresh, pre-warmed medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., H₂O₂).

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Continue to measure the fluorescence at regular intervals (e.g., every 15-30 minutes) for a desired period to obtain kinetic data.

-

Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the fold-change in ROS production.

Protocol 3: Western Blot Analysis of Nrf2 Pathway Activation

This protocol assesses the activation of the Nrf2 pathway by measuring the protein levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).

Materials:

-

Cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-